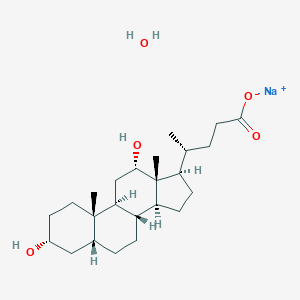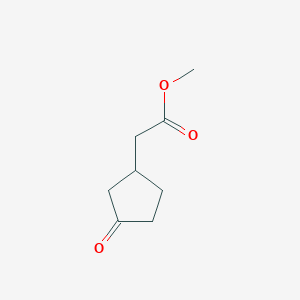
Acétate de méthyle 2-(3-oxocyclopentyl)
Vue d'ensemble
Description
Methyl 2-(3-oxocyclopentyl)acetate is a chemical compound that is part of a broader class of organic molecules known for their cyclopentyl structure with a ketone functional group (3-oxo) and an ester group (acetate). This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products.
Synthesis Analysis
The synthesis of related cyclopentyl acetate compounds has been explored through various methods. For instance, a short asymmetric synthesis of a silyl-protected cyclopentyl acetate derivative was achieved from norbornene using a palladium-catalyzed asymmetric hydrosilation followed by a series of reactions including a Baeyer-Villiger oxidation and silyl protection, yielding the chiral intermediate with good enantioselectivity . Another approach for synthesizing 3-oxocyclopentene derivatives involved the conversion of methyl furylcarbinols through a ZnCl2-catalyzed molecular rearrangement, demonstrating the versatility of transition metal-catalyzed reactions in forming cyclopentyl structures .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(3-oxocyclopentyl)acetate can be characterized using various spectroscopic techniques. For example, a related compound, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, was characterized by IR, 1H NMR, and 13C NMR spectroscopy. Additionally, computational methods such as density functional theory (DFT) were employed to calculate molecular geometry, vibrational frequencies, and other properties, which showed good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of cyclopentyl acetate derivatives can be quite diverse. For instance, the C-methylation of cyclopentyl acetate enolates was investigated, revealing that methylation proceeded with varying degrees of selectivity influenced by steric effects and the presence of substituents, which could be applied to the synthesis of complex molecules like nephromopsinic acid . Another study demonstrated the regioselective addition of aromatic amines to the activated exocyclic C=C bond of indolylidene acetate esters, which could be relevant for functionalizing the cyclopentyl acetate core .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-oxocyclopentyl)acetate and related compounds can be inferred from experimental and computational studies. For example, the crystal structure of a related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, was determined by X-ray diffraction, revealing details about bond lengths and angles as well as intramolecular and intermolecular hydrogen bonding . Theoretical studies on another related compound provided insights into local and global chemical activities, electrophilic and nucleophilic nature, and non-linear optical behaviors .
Applications De Recherche Scientifique
Analyse complète des applications de l'acétate de méthyle 2-(3-oxocyclopentyl)
1. Préparation d'hydrogel pour la délivrance de composés bioactifs L'acétate de méthyle 2-(3-oxocyclopentyl) est utilisé dans la création d'hydrogels qui servent de systèmes de délivrance. Ces hydrogels sont conçus pour la libération lente de dérivés carbonylés bioactifs, offrant une méthode contrôlée pour administrer des agents thérapeutiques .
Industrie des parfums: arômes floraux et de jasmin: Ce composé est également utilisé dans l'industrie des parfums en raison de ses caractéristiques odorantes florales et de jasmin. Il est utilisé dans divers types de parfums, ajoutant un arôme distinct et agréable aux produits .
Synthèse pharmaceutique Intermédiaire de synthèse: De plus, l'acétate de méthyle 2-(3-oxocyclopentyl) sert d'intermédiaire de synthèse dans la recherche pharmaceutique. Il est utilisé dans la synthèse de divers composés pharmaceutiques, soulignant son importance en chimie médicinale .
Safety and Hazards
“Methyl 2-(3-oxocyclopentyl)acetate” is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMFVOUUXTIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463262 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2630-38-8, 34130-51-3 | |
| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-oxocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

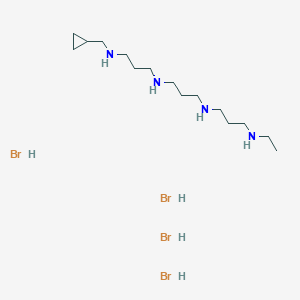
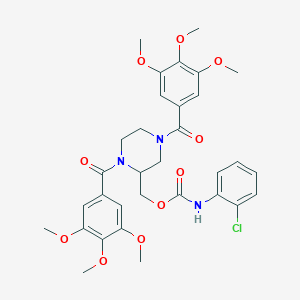
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
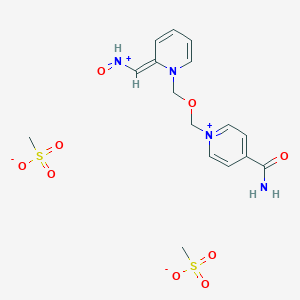
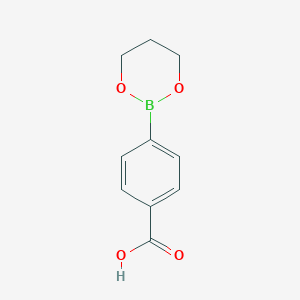
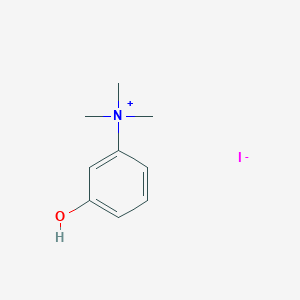
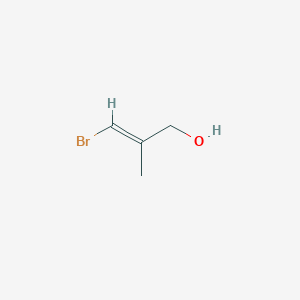
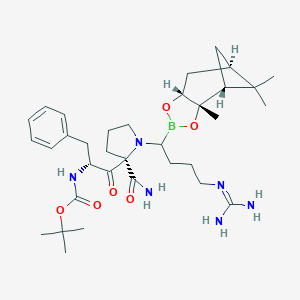
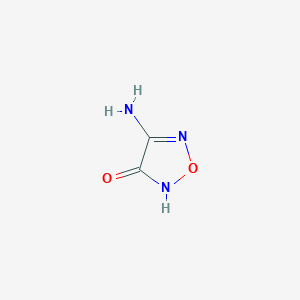


![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
